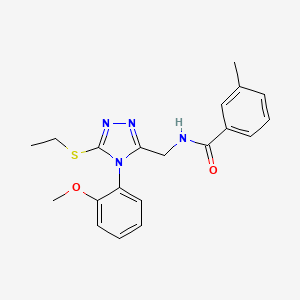

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound featuring a blend of various functional groups, including triazoles, methoxy, ethylthio, and benzamides. It is recognized for its intricate molecular structure that holds potential in diverse scientific domains.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves multiple steps, starting with the formation of the core triazole ring. Typically, a [3+2] cycloaddition reaction between azides and alkynes forms the triazole ring. This is followed by the introduction of the methoxyphenyl and ethylthio substituents through selective substitutions, ensuring the preservation of the desired reactive sites. The final step includes the amide formation, achieved through a coupling reaction between the triazole derivative and 3-methylbenzoic acid using agents like carbodiimides to facilitate amide bond formation.

Industrial Production Methods

On an industrial scale, the production often mirrors the laboratory synthesis but involves optimization for scale, yield, and cost-efficiency. High-pressure reactors and continuous flow techniques can enhance reaction rates and ensure uniform product quality. Solvent selection and reaction temperature are critically adjusted to maximize output and reduce the formation of by-products.

化学反应分析

Types of Reactions It Undergoes

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide undergoes several types of chemical reactions, including:

Oxidation: : The ethylthio group can be oxidized to a sulfone or sulfoxide.

Reduction: : Reduction can target the triazole ring or the benzamide moiety under specific conditions.

Substitution: : The methoxyphenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or peracids can facilitate the oxidation of sulfur atoms.

Reduction: : Catalytic hydrogenation or hydride donors (e.g., sodium borohydride) are typical choices.

Substitution: : Nucleophiles such as alkoxides or amines, under basic conditions, can lead to substitution at the methoxyphenyl ring.

Major Products Formed from These Reactions

Oxidation: : Sulfone or sulfoxide derivatives.

Reduction: : Reduced triazole and benzamide derivatives.

Substitution: : Functionalized methoxyphenyl derivatives with varied nucleophilic groups.

科学研究应用

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has versatile applications in various research fields:

Chemistry

Catalysis: : It can be used as a ligand in metal-catalyzed reactions, aiding in the formation of coordination complexes.

Material Science: : Potential use in the synthesis of novel polymers or advanced materials due to its functional diversity.

Biology and Medicine

Drug Development: : Exploring its potential as a pharmacophore for the design of new therapeutic agents due to its ability to interact with biological targets.

Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, impacting various biochemical pathways.

Industry

Agriculture: : Possible applications as a pesticide or herbicide due to its bioactive nature.

Chemical Manufacturing: : Utilized in the production of fine chemicals and intermediates.

作用机制

Molecular Targets and Pathways

The mechanism of action for N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves its interaction with specific enzymes or receptors, leading to modulation of their activity. The triazole ring, known for its ability to chelate metals, can inhibit metalloenzymes, while the methoxyphenyl and ethylthio groups may enhance binding specificity through hydrophobic interactions and hydrogen bonding.

相似化合物的比较

Similar Compounds

N-(4-phenoxyphenyl)-3-methylbenzamide

N-((5-phenyl-4-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

N-(5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Uniqueness

Compared to these similar compounds, N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which enhances its versatility in chemical reactions and potential bioactivity. The presence of the ethylthio group specifically can significantly alter its physical and chemical properties compared to its analogs, making it a compound of particular interest in various research applications.

There you have it—a detailed exploration of this compound. Does this help, or are there more specifics you are curious about?

生物活性

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives like this compound typically involves multi-step organic reactions. The triazole core is synthesized through the reaction of appropriate hydrazones with isocyanates or via cyclization methods involving thioketones. The ethylthio and methoxyphenyl substituents play crucial roles in modulating the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Similar Triazoles | Antifungal | Candida albicans, Aspergillus niger |

The mechanism of action for these antimicrobial effects often involves the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Potential

In addition to antimicrobial properties, triazole derivatives have been investigated for their anticancer activities. Studies suggest that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve:

- Inhibition of Enzymes : Triazoles can inhibit enzymes critical for cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC).

- Molecular Docking Studies : Computational studies indicate strong binding affinities of triazole derivatives to target proteins involved in cancer progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on several triazole derivatives showed that those with ethylthio substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxicity in Cancer Cells : Research involving molecular docking simulations revealed that this compound binds effectively to cancer-related targets, suggesting potential for development as an anticancer agent .

属性

IUPAC Name |

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-10-5-6-11-17(16)26-3)13-21-19(25)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLECVIAZUKOELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。